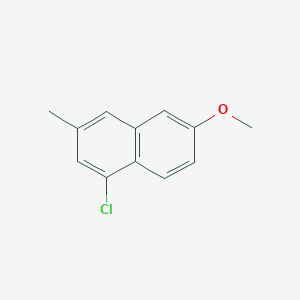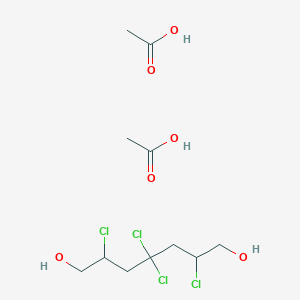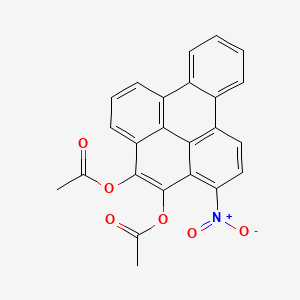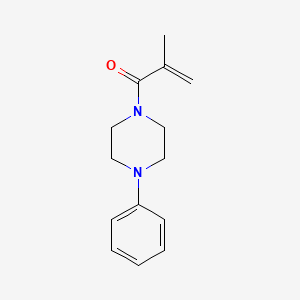![molecular formula C13H8FN B14271687 7-Fluorobenzo[h]quinoline CAS No. 163275-60-3](/img/structure/B14271687.png)
7-Fluorobenzo[h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines using transition metal catalysis or Brønsted acid catalysis . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods provide efficient and rapid synthesis of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using recyclable catalysts and environmentally friendly conditions. The use of microwave-assisted synthesis and solvent-free reactions are preferred for their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or material properties .
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Fluorobenzo[h]quinoline, particularly in its antibacterial and anticancer applications, involves the inhibition of DNA synthesis. The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .
Vergleich Mit ähnlichen Verbindungen
Benzo[h]quinoline: The parent compound without the fluorine atom.
Benzo[c]acridine: Another nitrogen-containing heterocyclic compound with similar structural features.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Uniqueness: 7-Fluorobenzo[h]quinoline is unique due to the presence of the fluorine atom, which enhances its chemical stability, biological activity, and fluorescence properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Eigenschaften
CAS-Nummer |
163275-60-3 |
|---|---|
Molekularformel |
C13H8FN |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
7-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
InChI-Schlüssel |
PEDVEHKGBRFGCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)


![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)



![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)



![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)

